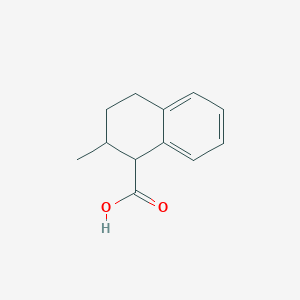
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalene using lithium aluminum hydride (LiAlH4) followed by oxidation with potassium permanganate (KMnO4) to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3). These processes are optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-reduction or unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to its analogs, 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
Clé InChI |
BWKUEJPKLJPKCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC=CC=C2C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


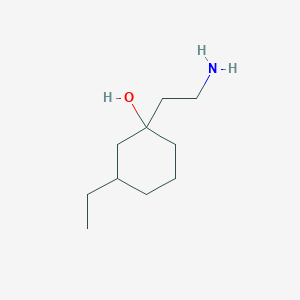
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
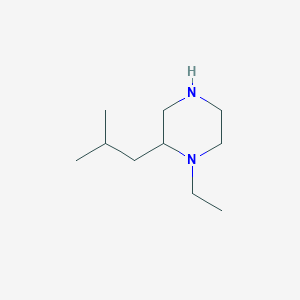
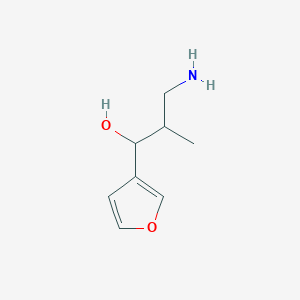



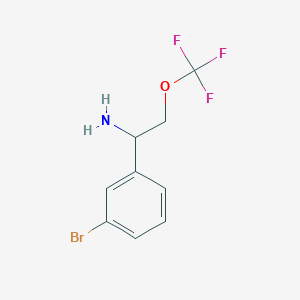
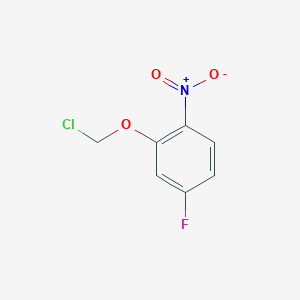
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)

![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
